![molecular formula C48H58O8 B15167638 1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] CAS No. 346694-58-4](/img/structure/B15167638.png)
1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] is a complex organic compound characterized by its unique structure, which includes a central 1,4-phenylenedimethanetriyl core connected to four 3,5-bis(methoxymethyl)benzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Central Core: The central 1,4-phenylenedimethanetriyl core is synthesized through a series of reactions starting from benzene derivatives. This often involves Friedel-Crafts alkylation to introduce methylene groups.
Attachment of Benzene Groups: The 3,5-bis(methoxymethyl)benzene groups are then attached to the central core through nucleophilic substitution reactions. This step requires the use of strong nucleophiles and appropriate solvents to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroxymethyl compounds.
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions, while the benzene rings provide aromatic stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): This compound has a similar biphenyl core but different substituents, leading to distinct chemical properties.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium) Perchlorates: Another related compound with a biphenyl core and tetrazin-1-ium groups.
Uniqueness
1,1’,1’‘,1’‘’-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene] is unique due to its specific combination of a 1,4-phenylenedimethanetriyl core and four 3,5-bis(methoxymethyl)benzene groups. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
346694-58-4 |
|---|---|
Formule moléculaire |
C48H58O8 |
Poids moléculaire |
763.0 g/mol |
Nom IUPAC |
1-[[4-[bis[3,5-bis(methoxymethyl)phenyl]methyl]phenyl]-[3,5-bis(methoxymethyl)phenyl]methyl]-3,5-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C48H58O8/c1-49-25-33-13-34(26-50-2)18-43(17-33)47(44-19-35(27-51-3)14-36(20-44)28-52-4)41-9-11-42(12-10-41)48(45-21-37(29-53-5)15-38(22-45)30-54-6)46-23-39(31-55-7)16-40(24-46)32-56-8/h9-24,47-48H,25-32H2,1-8H3 |
Clé InChI |
XLBOUWSJRPWVOW-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=CC(=C1)C(C2=CC=C(C=C2)C(C3=CC(=CC(=C3)COC)COC)C4=CC(=CC(=C4)COC)COC)C5=CC(=CC(=C5)COC)COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)

![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)

sulfanium bromide](/img/structure/B15167593.png)
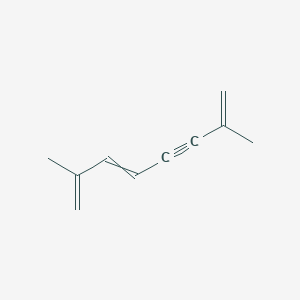
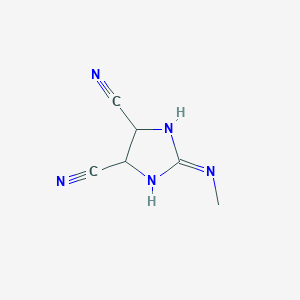
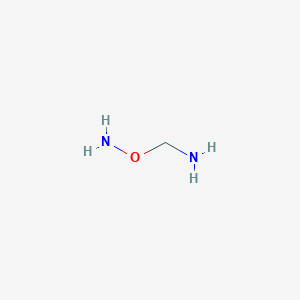
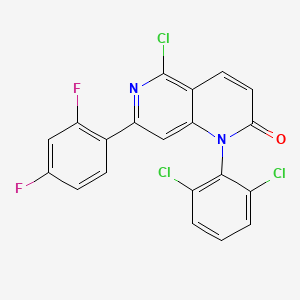
![(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol](/img/structure/B15167618.png)
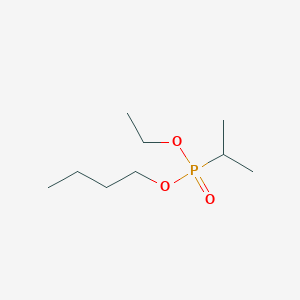
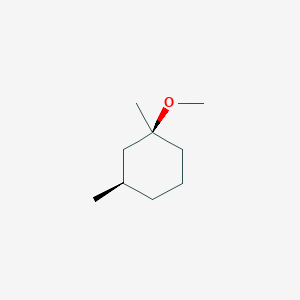
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B15167653.png)
